molecular formula C12H15N3O2S B6633563 N-methyl-2-(quinolin-2-ylamino)ethanesulfonamide

N-methyl-2-(quinolin-2-ylamino)ethanesulfonamide

Cat. No. B6633563
M. Wt: 265.33 g/mol
InChI Key: ZBFIVPKGGYBNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(quinolin-2-ylamino)ethanesulfonamide, commonly known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ is a quinoline-based compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.

Mechanism of Action

QNZ exerts its biological effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation, cancer, and immune responses. QNZ binds to the NF-κB essential modulator (NEMO) protein, which is required for the activation of NF-κB, and prevents its phosphorylation and activation. This leads to the inhibition of NF-κB activity and downstream signaling pathways.
Biochemical and Physiological Effects:
QNZ has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, reduce the expression of adhesion molecules, and inhibit the activation of NF-κB. QNZ has also been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and promote the differentiation of Treg cells.

Advantages and Limitations for Lab Experiments

QNZ has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. QNZ has also been shown to have low toxicity and high selectivity for its target. However, there are also limitations to using QNZ in lab experiments. It has limited solubility in water, which can affect its bioavailability and potency. Additionally, QNZ has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on QNZ. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurological disorders. Another direction is to explore the combination of QNZ with other drugs or therapies to enhance its efficacy and reduce its side effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the off-target effects of QNZ and to develop more potent and selective inhibitors of NF-κB signaling.

Synthesis Methods

The synthesis of QNZ involves the reaction between 2-aminoquinoline and N-methyl-2-chloroethanesulfonamide in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain QNZ in high purity.

Scientific Research Applications

QNZ has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. QNZ has also been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, QNZ has been shown to have immunomodulatory effects by inhibiting the differentiation of Th17 cells and promoting the differentiation of Treg cells.

properties

IUPAC Name

N-methyl-2-(quinolin-2-ylamino)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-13-18(16,17)9-8-14-12-7-6-10-4-2-3-5-11(10)15-12/h2-7,13H,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFIVPKGGYBNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCNC1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(quinolin-2-ylamino)ethanesulfonamide

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